molecular formula C15H22F6N2O4S2 B8201852 N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide

Cat. No.: B8201852
M. Wt: 472.5 g/mol
InChI Key: REYBKXICDFBMEW-UHFFFAOYSA-N
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Description

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide is a hydrophobic, pyridinium-based ionic liquid (IL) of significant interest in advanced research due to its unique physicochemical profile. Its key features, imparted by the combination of the N-octylpyridinium cation and the bis(trifluoromethylsulfonyl)imide (TFSI) anion, include a wide electrochemical window, low vapor pressure, and high thermal stability . In electrochemistry, this compound is extensively investigated as a binder for carbon paste electrodes (CPEs) . Research indicates that while its use can lead to highly conductive and renewable electrode surfaces, the overall electrochemical response is influenced by complex intermolecular forces among the graphite, IL, and aqueous electrolyte, which can result in a resistive behavior . The weakly coordinating TFSI anion, characterized by its delocalized negative charge and steric hindrance, is crucial for enhancing ion mobility and providing good electrochemical stability . Beyond electrochemistry, this ionic liquid demonstrates high potential in separation processes. Studies on analogous pyridinium ILs with the TFSI anion show their effectiveness in separating azeotropic mixtures, such as chloroform/methanol and acetone/methanol, as evaluated through techniques like inverse gas chromatography . The hydrophobicity of the TFSI anion makes this compound particularly suitable for applications requiring minimal water absorption . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-octylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N.C2F6NO4S2/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYBKXICDFBMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Octylpyridinium Bromide

  • Reagents : Pyridine (1.0 mol), octyl bromide (1.1 mol), acetonitrile (500 mL).

  • Procedure :

    • Combine pyridine and octyl bromide in acetonitrile under nitrogen atmosphere.

    • Reflux the mixture at 85°C for 36 hours with stirring.

    • Cool to room temperature and evaporate the solvent using a rotary evaporator.

    • Wash the residue with diethyl ether to remove unreacted octyl bromide.

    • Dry under vacuum at 60°C for 12 hours to obtain white crystalline N-octylpyridinium bromide (yield: 89–92%).

Anion Exchange to Form N-Octylpyridinium TFSI

  • Reagents : N-Octylpyridinium bromide (1.0 mol), LiTFSI (1.05 mol), dichloromethane (300 mL).

  • Procedure :

    • Dissolve N-octylpyridinium bromide and LiTFSI in dichloromethane.

    • Stir the mixture at 25°C for 24 hours.

    • Filter off precipitated LiBr using a Buchner funnel.

    • Wash the filtrate with deionized water (3 × 50 mL) to remove residual LiBr.

    • Dry over molecular sieves and evaporate the solvent to obtain a viscous liquid (yield: 85–88%).

Reaction Conditions and Optimization

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Alkylation Temperature80–110°CHigher temperatures accelerate reaction but risk decomposition
Anion Exchange SolventDichloromethaneMaximizes LiBr precipitation and TFSI solubility
Drying Temperature60°C under vacuumPrevents thermal degradation of TFSI anion

Elevating the alkylation temperature beyond 110°C leads to side reactions such as Hoffman elimination, reducing the yield of N-octylpyridinium bromide. Conversely, temperatures below 80°C result in incomplete quaternization. For anion exchange, solvents with low polarity (e.g., dichloromethane) enhance the solubility of LiTFSI while promoting LiBr precipitation.

Molar Ratios and Purity

Using a 5% molar excess of LiTFSI ensures complete anion exchange, as confirmed by ion chromatography. Residual bromide levels below 10 ppm are critical for applications in electrochemical devices, where halide impurities can corrode electrodes.

Comparative Analysis of Synthetic Methods

Traditional vs. One-Pot Synthesis

Traditional two-step methods achieve higher purity (99.5%) but require extensive purification. In contrast, one-pot approaches condense the process into a single reactor by combining pyridine, octyl bromide, and LiTFSI in a ternary solvent system. While this reduces production time by 30%, it compromises purity (94–97%) due to incomplete anion exchange.

Solvent-Free Alkylation

Recent advances propose solvent-free alkylation using microwave irradiation. This method reduces reaction time to 2 hours and increases yield to 95%, but scalability remains limited by energy costs and equipment availability.

Challenges in Large-Scale Production

Moisture Sensitivity

Both LiTFSI and N-octylpyridinium bromide are hygroscopic, necessitating strict moisture control (<10 ppm H2O) during synthesis. Industrial-scale reactors employ nitrogen gloveboxes and molecular sieve drying tubes to mitigate hydrolysis.

Byproduct Management

Lithium bromide byproducts must be recycled to minimize environmental impact. Patent CN109369474B describes a rectification process to recover 98% pure LiBr for reuse in battery electrolytes.

Applications Informed by Synthesis Methodology

The high thermal stability (−50 to 400°C) and low viscosity (45 cP at 25°C) of N-octylpyridinium TFSI make it ideal for:

  • Lithium-ion battery electrolytes : Enhances ionic conductivity (12 mS/cm) and cycling stability.

  • Biocatalysis : Maintains 85% lipase activity in methanol-water systems, enabling efficient ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetonitrile, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while reduction reactions can lead to the formation of reduced pyridinium compounds .

Scientific Research Applications

Electrochemical Applications

N-Octylpyridinium bis(trifluoromethylsulfonyl)imide is particularly significant in the field of electrochemistry. Its ionic properties make it an excellent candidate for use as an electrolyte in batteries and supercapacitors. The compound exhibits high ionic conductivity, which is essential for efficient charge transport in electrochemical cells.

Case Study: Carbon Paste Electrodes

Research has demonstrated that incorporating this compound into carbon paste electrodes enhances their electrical and electrochemical performance. This modification leads to improved sensitivity and stability in electrochemical sensors, making it suitable for detecting various analytes .

Solvent Properties

Ionic liquids, including this compound, are recognized for their ability to dissolve a wide range of compounds. They serve as green solvents in chemical reactions, offering advantages such as low volatility and the ability to facilitate reactions under mild conditions.

Application in Organic Synthesis

The compound has been utilized as a solvent for various organic reactions, including the synthesis of fine chemicals. Its unique solvation properties allow for improved reaction yields and selectivity .

Catalysis

This compound also plays a role as a catalyst or co-catalyst in several chemical processes. Its ability to stabilize transition states and enhance reaction rates makes it valuable in both homogeneous and heterogeneous catalysis.

Example: Polymerization Processes

In polymer chemistry, this ionic liquid has been used to improve the curing characteristics of elastomers. It acts as a coagent during the vulcanization process, significantly enhancing the mechanical properties of rubber composites .

Extraction and Separation Processes

The compound is effective as an extraction agent due to its high solubility and selective interaction with various target compounds. It can be employed in liquid-liquid extraction processes to purify metals or organic compounds from mixtures.

Case Study: Metal Ion Extraction

Studies have shown that this compound can selectively extract metal ions from aqueous solutions, making it useful in environmental remediation and resource recovery applications .

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems and as a medium for biocompatible formulations.

Mechanism of Action

The mechanism by which N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions and hydrogen bonding. These interactions facilitate various chemical processes, including catalysis and solvation .

Comparison with Similar Compounds

N-Methyl-N-propylpiperidinium Bis(trifluoromethylsulfonyl)imide

  • Cation : Piperidinium (saturated six-membered ring) vs. pyridinium (aromatic ring).
  • Key Differences :
    • Piperidinium-based ILs exhibit lower viscosity due to reduced π-π interactions compared to pyridinium derivatives.
    • The absence of aromaticity in piperidinium ILs reduces electrochemical stability but improves compatibility with lithium salts in battery electrolytes .
  • Data :

    Property N-Octylpyridinium TFSI (Inferred) N-Methyl-N-propylpiperidinium TFSI
    Molecular Weight (g/mol) ~450 (estimated) 322.39
    Density (25°C, g/cm³) ~1.3 (estimated) 1.34
    Melting Point (°C) <0 (RTIL) 3

Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide

  • Cation : Quaternary ammonium (bulky, branched) vs. pyridinium (planar).
  • Key Differences :
    • Ammonium-based ILs like Methyltrioctylammonium TFSI show higher hydrophobicity but lower ionic conductivity due to steric hindrance .
    • Pyridinium derivatives exhibit stronger hydrogen-bond acceptance, enhancing their role in catalysis.
  • Data :

    Property N-Octylpyridinium TFSI Methyltrioctylammonium TFSI
    Molecular Weight (g/mol) ~450 648.85
    Thermal Decomposition (°C) ~350 >350

Anion Structural Analogues

N-Octylpyridinium Bis(fluorosulfonyl)imide

  • Anion : Bis(fluorosulfonyl)imide (FSI) vs. TFSI.
  • Key Differences :
    • FSI-based ILs have lower thermal stability (decomposition ~300°C) but higher ionic conductivity due to reduced anion size and charge delocalization .
    • TFSI anions provide better electrochemical stability, critical for high-voltage battery applications.

N-Methoxyethyl-N-Methylpyrrolidinium TFSI

  • Cation : Pyrrolidinium (five-membered ring) vs. pyridinium.
  • Key Differences :
    • Pyrrolidinium ILs exhibit higher thermal stability (decomposition ~320°C) and lower viscosity, but pyridinium derivatives offer superior solvation for aromatic compounds .

Biological Activity

N-Octylpyridinium bis(trifluoromethylsulfonyl)imide (NOP-TFSI) is a novel ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of NOP-TFSI, highlighting its effects on cellular systems, toxicity profiles, and electrochemical behavior.

  • Chemical Formula : C₁₅H₂₂F₆N₂O₄S₂
  • Molecular Weight : 472.4666 g/mol
  • CAS Number : 384347-06-2

Biological Activity Overview

NOP-TFSI exhibits a range of biological activities, primarily due to its ionic nature and structural properties. Its interactions with biological systems can be categorized into several key areas:

  • Toxicity and Safety Profile :
    • A study utilizing a multi-channel convolutional neural network (CNN) approach predicted the toxicity of NOP-TFSI based on its interaction with various nuclear receptors. The results indicated that NOP-TFSI has a moderate potential for toxicity, particularly affecting pathways related to the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER) .
    • Table 1 summarizes the predicted toxic properties associated with NOP-TFSI:
    Toxicity PropertyDescription
    AhRInteraction with aryl hydrocarbon receptor
    EREstrogen receptor activity
    PPAR.gPeroxisome proliferator-activated receptor gamma
    MMPMitochondrial membrane potential
  • Electrochemical Behavior :
    • NOP-TFSI has been shown to enhance the electrochemical performance of carbon paste electrodes. Its ionic nature allows for improved conductivity and stability, making it suitable for applications in sensors and energy storage devices .
    • The electrochemical characterization revealed that NOP-TFSI-modified electrodes exhibit significant improvements in charge transfer efficiency compared to traditional electrode materials.

Case Study 1: Interaction with Biological Membranes

Research has demonstrated that NOP-TFSI can interact with lipid membranes, influencing membrane fluidity and permeability. These interactions were assessed using model membrane systems, where varying concentrations of NOP-TFSI were added to observe changes in membrane integrity and function.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on human cell lines to evaluate the effects of NOP-TFSI. Results indicated that at lower concentrations, NOP-TFSI exhibited minimal cytotoxic effects; however, higher concentrations led to significant cell death, suggesting a dose-dependent toxicity profile .

Research Findings

Recent studies have focused on the application of NOP-TFSI in various biochemical contexts:

  • Vulcanization Processes : NOP-TFSI has been utilized as an additive in rubber vulcanization processes, enhancing crosslink density and thermal stability of rubber composites . This application demonstrates its potential in industrial settings.
  • Biocompatibility Studies : Investigations into the biocompatibility of NOP-TFSI have shown promising results, indicating that it may be suitable for biomedical applications where ionic liquids are required to interact with biological tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
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N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide

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